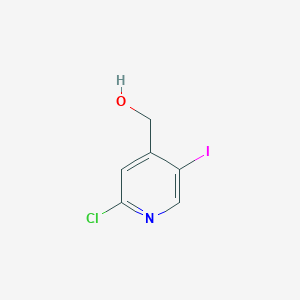

(2-Chloro-5-iodo-pyridin-4-yl)-methanol

Description

Properties

Molecular Formula |

C6H5ClINO |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

(2-chloro-5-iodopyridin-4-yl)methanol |

InChI |

InChI=1S/C6H5ClINO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 |

InChI Key |

HMOYGUYTEQHNJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)I)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (2-Chloro-5-iodo-pyridin-4-yl)-methanol with structurally related pyridine methanol derivatives:

Preparation Methods

Nitration and Reduction

Starting with 2-chloro-4-(hydroxymethyl)pyridine, nitration at position 5 can be achieved using a mixture of concentrated sulfuric acid and nitric acid at 100–160°C. The nitro group is then reduced to an amine using iron powder in acetic acid, yielding 2-chloro-4-(hydroxymethyl)-5-aminopyridine.

Diazotization and Iodination

The amine undergoes diazotization with sodium nitrite in sulfuric acid at -10°C, forming a diazonium intermediate. Subsequent treatment with potassium iodide at 0°C replaces the diazonium group with iodine, producing this compound.

Key Parameters :

-

Temperature Control : Diazotization at subzero temperatures prevents premature decomposition.

-

Solvent System : Aqueous acetone facilitates iodide ion reactivity while maintaining solubility.

Electrophilic Iodination Using Iodine Monochloride

Adapting the synthesis of 2-chloro-3-iodo-4-pyridinamine, iodine monochloride (ICl) in acetic acid selectively introduces iodine at position 5. Here, 2-chloro-4-(hydroxymethyl)pyridine reacts with ICl in the presence of sodium acetate at 70°C, yielding the target compound.

Advantages :

-

Regioselectivity : The hydroxymethyl group at position 4 directs electrophilic attack to position 5 due to its electron-donating nature.

-

Yield Optimization : Excess ICl (1.1 equivalents) ensures complete conversion, with purification via column chromatography (40% EtOAc/hexane).

Sequential Chlorination and Oxidation

Chlorination of 4-Pyridinemethanol

Treatment of 4-pyridinemethanol with phosphorus oxychloride (POCl3) and dimethylaminopyridine (DMAP) at reflux introduces chlorine at position 2, yielding 2-chloro-4-pyridinemethanol.

Oxidation-Assisted Iodination

The chlorinated intermediate undergoes iodination at position 5 using a copper(I)-catalyzed Ullmann coupling with iodine and a directing group (e.g., boronic acid). While this method is less documented for pyridines, analogous aryl iodide syntheses suggest feasibility under controlled conditions.

Comparative Analysis of Synthetic Routes

Functional Group Protection Strategies

To mitigate side reactions during iodination, the hydroxymethyl group can be protected as an acetyl ester:

-

Acetylation : Treat 4-pyridinemethanol with acetic anhydride to form 4-(acetoxymethyl)pyridine.

-

Chlorination/Iodination : Proceed with halogenation steps as described.

-

Deprotection : Hydrolyze the acetyl group using NaOH/MeOH to regenerate the hydroxymethyl group.

Industrial Scalability and Process Optimization

For large-scale production, the diazotization-iodination route offers practicality due to readily available reagents. Critical adjustments include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Chloro-5-iodo-pyridin-4-yl)-methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenated pyridine precursors. For example, nucleophilic substitution reactions using formaldehyde under basic conditions (e.g., NaOH) can introduce the hydroxymethyl group. Evidence from analogous compounds, such as (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, highlights the importance of reaction temperature (40–60°C) and solvent choice (e.g., DMF or THF) to optimize yields . Purification via column chromatography or recrystallization ensures high purity, as demonstrated in similar pyridine methanol derivatives .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and hydroxymethyl group integration.

- HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>95%).

- Mass spectrometry (ESI-MS or EI-MS) for molecular ion validation. PubChem data for related compounds, such as (6-chloropyrimidin-4-yl)methanol, provide reference spectra for comparative analysis .

Q. What are the key challenges in stabilizing halogenated pyridine methanol derivatives during storage?

- Methodological Answer : Halogenated pyridines are prone to hydrolysis or oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stabilizing agents like BHT (butylated hydroxytoluene) at 0.1% w/v can prevent radical degradation, as recommended for chlorinated phenylmethanol analogs .

Advanced Research Questions

Q. How do substituent positions (chloro vs. iodo) influence the reactivity of pyridine methanol derivatives in cross-coupling reactions?

- Methodological Answer : The iodo group at the 5-position enhances electrophilicity, making it more reactive in Suzuki-Miyaura or Ullmann couplings compared to chloro analogs. Computational studies (DFT) on similar compounds, such as (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)pyridin-3-ol, reveal that electron-withdrawing substituents lower the activation energy for C–I bond cleavage . Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C is recommended .

Q. What strategies can resolve contradictions in biological activity data for halogenated pyridine methanols?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Standardize testing protocols:

- High-throughput screening with positive/negative controls (e.g., reference antimicrobials).

- SAR studies to isolate the effects of chloro/iodo substituents. For example, replacing 5-iodo with 5-methoxy in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol significantly altered antimicrobial activity .

- Metabolite profiling (LC-MS) to rule out degradation products .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to enzymes/receptors. For instance, DFT-optimized structures of Cu(II) complexes with hydroxymethyl pyridines reveal charge transfer interactions critical for binding affinity . Pair computational predictions with SPR (surface plasmon resonance) assays for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.